

A Spectroscopic Comparison of 5-Methyl-1H-indole-3-carbaldehyde and Its Derivatives

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Compound of Interest

Compound Name: 5-methyl-1H-indole-3-carbaldehyde

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This guide provides a detailed spectroscopic comparison of **5-methyl-1H-indole-3-carbaldehyde** and its key derivatives, including those with methoxy, chloro, bromo, and nitro substitutions at the 5-position. The objective is to offer a comprehensive resource for the identification, characterization, and analysis of these important chemical entities. The information presented is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-methyl-1H-indole-3-carbaldehyde** and its derivatives. This allows for a direct comparison of the influence of different substituents on the spectral properties of the indole scaffold.

¹H NMR Spectral Data

Solvent: DMSO-d₆

Compound	δ (ppm) of -CHO	δ (ppm) of N-H	Aromatic Protons δ (ppm) and Coupling Constants (J in Hz)	Other Signals δ (ppm)
5-Methyl-1H-indole-3-carbaldehyde	~9.95 (s)	~12.10 (s)	H2: ~8.25 (s), H4: ~7.90 (s), H6: ~7.05 (d, J \approx 8.4), H7: ~7.40 (d, J \approx 8.4)	-CH ₃ : ~2.40 (s)
5-Methoxy-1H-indole-3-carbaldehyde	~9.93 (s)	~11.98 (s)	H2: ~8.17 (s), H4: ~7.60 (d, J \approx 2.4), H6: ~6.90 (dd, J \approx 8.8, 2.4), H7: ~7.38 (d, J \approx 8.8)	-OCH ₃ : ~3.80 (s)
5-Chloro-1H-indole-3-carbaldehyde	~9.98 (s)	~12.35 (s)	H2: ~8.30 (s), H4: ~8.15 (d, J \approx 2.0), H6: ~7.25 (dd, J \approx 8.6, 2.0), H7: ~7.50 (d, J \approx 8.6)	-
5-Bromo-1H-indole-3-carbaldehyde	~9.97 (s)	~12.30 (s)	H2: ~8.28 (s), H4: ~8.30 (d, J \approx 1.8), H6: ~7.35 (dd, J \approx 8.6, 1.8), H7: ~7.45 (d, J \approx 8.6)	-

5-Nitro-1H-
indole-3-
carbaldehyde

~10.05 (s)

~12.60 (s)

H2: ~8.50 (s),
H4: ~8.90 (d, J ≈
2.2), H6: ~8.15
(dd, J ≈ 9.0, 2.2), -
H7: ~7.65 (d, J ≈
9.0)

¹³C NMR Spectral Data

Solvent: DMSO-d₆

Compound	δ (ppm) of C=O	δ (ppm) of C2	δ (ppm) of C3	δ (ppm) of Aromatic Carbons	Other Signals δ (ppm)
5-Methyl-1H-indole-3-carbaldehyde	~185.0	~138.5	~118.0	~135.0, ~130.0, ~125.0, ~124.0, ~121.0, ~112.0	-CH ₃ : ~21.0
5-Methoxy-1H-indole-3-carbaldehyde	~184.8	~138.0	~117.5	~154.0, ~131.0, ~125.5, ~114.0, ~112.5, ~102.0	-OCH ₃ : ~55.0
5-Chloro-1H-indole-3-carbaldehyde	~185.2	~139.0	~118.5	~135.0, ~126.0, ~125.0, ~122.0, ~120.0, ~113.5	-
5-Bromo-1H-indole-3-carbaldehyde	~185.1	~139.0	~118.5	~135.5, ~127.5, ~124.5, ~122.5, ~115.0, ~114.0	-
5-Nitro-1H-indole-3-carbaldehyde	~185.5	~141.0	~119.0	~142.0, ~139.0, ~126.0, ~118.0, ~117.0, ~112.0	-

IR and Mass Spectrometry Data

Compound	IR ν (cm ⁻¹) of C=O	IR ν (cm ⁻¹) of N-H	Molecular Ion (m/z)
5-Methyl-1H-indole-3-carbaldehyde	~1650-1660	~3200-3300	159
5-Methoxy-1H-indole-3-carbaldehyde	~1645-1655	~3200-3300	175
5-Chloro-1H-indole-3-carbaldehyde[1]	~1640-1650	~3150-3250	179/181 (isotope pattern)
5-Bromo-1H-indole-3-carbaldehyde	~1640-1650	~3150-3250	223/225 (isotope pattern)
5-Nitro-1H-indole-3-carbaldehyde[2][3][4]	~1660-1670	~3200-3300	190

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]

- Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
- Instrument Setup: The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - A standard single-pulse sequence is used.
 - The spectral width is typically set to 16 ppm, centered around 6 ppm.
 - An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are employed.
 - Typically, 8-16 scans are accumulated for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- A standard proton-decoupled single-pulse sequence with the Nuclear Overhauser Effect (NOE) is used.
- The spectral width is set to approximately 240 ppm, centered around 120 ppm.
- A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is typically higher than for ^1H NMR.
- Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectra are phased, baseline-corrected, and referenced to the residual solvent peak of DMSO- d_6 ($\delta \approx 2.50$ ppm for ^1H and $\delta \approx 39.52$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
- Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
- Data Analysis: The positions of the absorption bands (in cm^{-1}) are identified and assigned to the corresponding functional group vibrations.

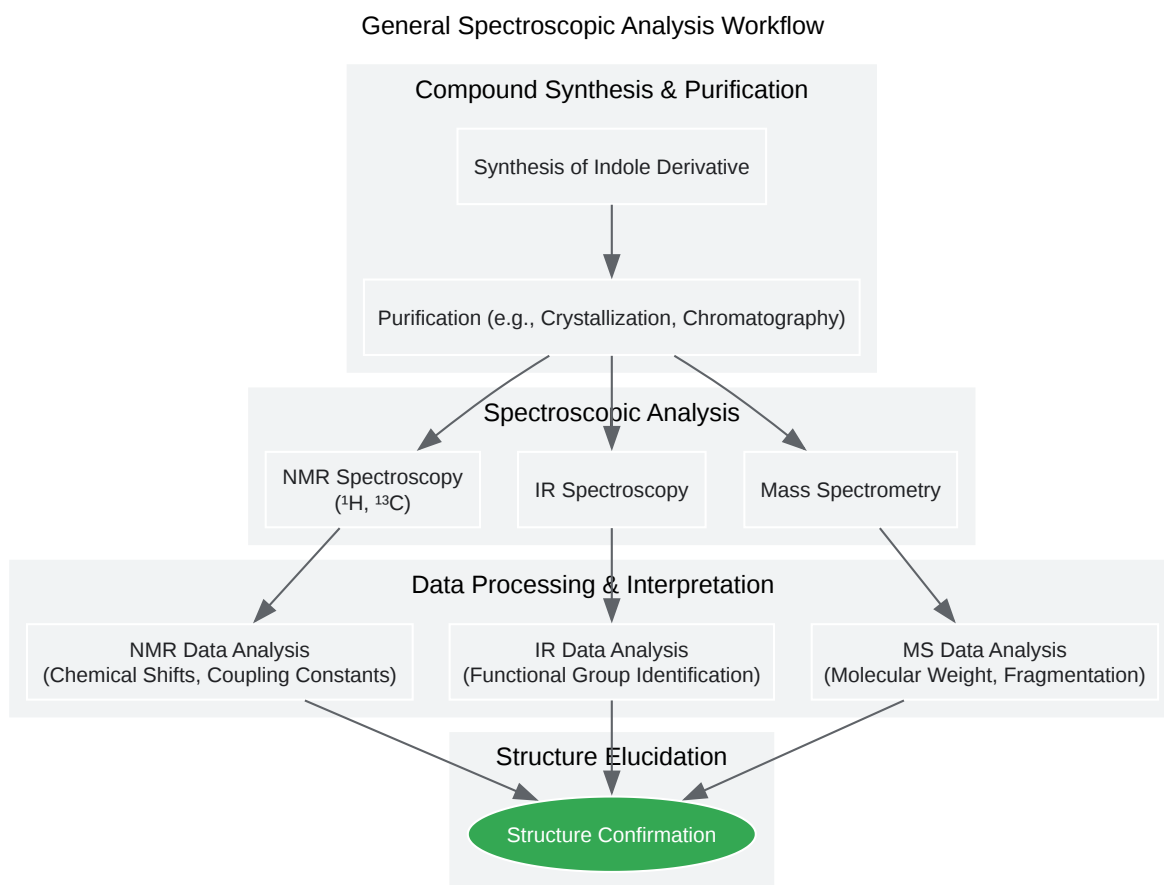
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, commonly using a direct insertion probe with electron ionization (EI) for thermally stable compounds.^[5] Alternatively, samples can be analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[5]
- Ionization: Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.^[5]

- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection and Data Analysis:** The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative ion abundance versus m/z . The molecular ion peak is analyzed to determine the molecular weight, and the fragmentation pattern provides structural information.^[5] For compounds containing chlorine or bromine, the characteristic isotopic patterns of the molecular ion and fragment ions are observed.^[5]

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of synthesized **5-methyl-1H-indole-3-carbaldehyde** and its derivatives.



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Caption: Workflow for the spectroscopic characterization of indole derivatives.

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